2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
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Overview
Description
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that features a pyrazole ring attached to an aniline moiety through a methoxy linker
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to interact with various biological targets . For instance, some pyrazole derivatives have shown high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
These compounds often bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds with a pyrazole core have been found to affect various biological pathways . For instance, some pyrazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds with a pyrazole core have been found to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds with a pyrazole core have been found to have various biological activities . For instance, some pyrazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline are largely determined by its unique structure . The presence of the pyrazole ring in the compound allows it to participate in a variety of biochemical reactions
Cellular Effects
Similar compounds have been shown to have significant effects on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminophenol in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline
- 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
- 2-[(1-methyl-1H-pyrazol-5-yl)ethoxy]aniline
Uniqueness
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy linker and the position of the pyrazole ring contribute to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-9(6-7-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMYDFHFWQFTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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